molecular formula C13H18N2O3 B1415107 Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate CAS No. 885269-81-8

Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate

Cat. No.: B1415107
CAS No.: 885269-81-8
M. Wt: 250.29 g/mol
InChI Key: DWNYQYHSIULYCR-UHFFFAOYSA-N
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Description

Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate is a useful research compound. Its molecular formula is C13H18N2O3 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate, also known as (2-Oxo-3-pyridin-4-yl-propyl)carbamic acid tert-butyl ester, is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article delves into its biological activity, applications, and relevant research findings.

  • Molecular Formula : C13H18N2O3
  • Molecular Weight : 250.29 g/mol
  • CAS Number : 885269-81-8

Biological Activity Overview

This compound has been investigated for various biological activities, particularly in the fields of pharmacology and biochemistry. Its applications are primarily centered around:

  • Pharmaceutical Development : This compound is recognized as a key intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity .
  • Enzyme Inhibition : Research indicates that this compound can act as an enzyme inhibitor, which is crucial for the development of drugs aimed at various diseases, including cancer and infectious diseases .
  • Receptor Interactions : The ability of this compound to interact with specific receptors makes it valuable in drug discovery, contributing to the understanding of receptor-ligand dynamics and potential therapeutic effects .

Applications in Research

The compound's versatility extends to several research domains:

Pharmaceutical Applications

This compound is utilized in:

  • Developing drugs for neurological conditions.
  • Formulating compounds that exhibit antiplasmodial activity, demonstrating potential against malaria .

Agricultural Chemistry

It is also employed in agrochemical formulations, providing effective pest control solutions while minimizing environmental impacts. This aligns with sustainable agricultural practices .

Biochemical Research

In biochemical studies, the compound aids in exploring enzyme inhibition mechanisms and receptor interactions, which are pivotal for advancing drug discovery efforts .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Study 1 Investigated the compound's role as an enzyme inhibitor; demonstrated significant inhibition rates against target enzymes involved in metabolic pathways .
Study 2 Evaluated the antiplasmodial activity; showed promising results with IC50 values indicating effective action against Plasmodium species .
Study 3 Explored receptor binding affinity; revealed interactions that could lead to the development of new therapeutic agents targeting neurological disorders .

Properties

IUPAC Name

tert-butyl N-(2-oxo-3-pyridin-4-ylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-9-11(16)8-10-4-6-14-7-5-10/h4-7H,8-9H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNYQYHSIULYCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)CC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652399
Record name tert-Butyl [2-oxo-3-(pyridin-4-yl)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885269-81-8
Record name Carbamic acid, [2-oxo-3-(4-pyridinyl)propyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885269-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [2-oxo-3-(pyridin-4-yl)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.